molecular formula C10H7NO3S2 B188228 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid CAS No. 6322-60-7

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Cat. No. B188228
CAS RN: 6322-60-7
M. Wt: 253.3 g/mol
InChI Key: GYORTKHHBDTZHY-UHFFFAOYSA-N
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Description

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a chemical compound with the molecular formula C7H9NO3S2 and a molecular weight of 219.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, γ-aminobutyric acid, carbon disulfide, potassium hydroxide, and chloroacetic acid are combined in water and stirred at 20°C for 2 days . In the second stage, 6 N aqueous HCl is added to the resulting solution, and the mixture is refluxed for 1 h . The precipitate is then filtered off and recrystallized twice from dilute acetic acid and ethanol .

Scientific Research Applications

Application 1: Photoresponsive Studies of Lignin Functionalised with Chromophoric System

  • Summary of the Application : The compound “4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid” is used in the synthesis of a chromophoric system with push-pull electron modulation. This system is incorporated onto a lignin core (technical lignin, lignin sulphonic acid M.W. 52,400) to investigate its photoresponsive behavior .
  • Methods of Application or Experimental Procedures : The chromophoric system is synthesized and incorporated onto the lignin core by DCC coupling of the free carboxylic groups of the chromophoric system with the end hydroxyl functionalities of lignin . The product is characterized by UV-visible, fluorescence, FT-IR, and NMR spectroscopic methods .
  • Results or Outcomes : The studies show that the incorporation of the chromophoric system onto the lignin core enhances the light absorption and light stabilization properties of the chromophoric system. The remarkable stability on irradiation provides a novel photoresponsive system with excellent light fastening properties, which could find application in coating materials, dyes, paints, etc .

Application 2: Photoresponsive Studies of Starch Modified with Chromophoric System

  • Summary of the Application : The compound “2-(5-(4-Dimethylamino-benzylidin)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid” is used in the synthesis of a chromophoric system and its incorporation into starch through esterification of the hydroxyl group by the free carboxyl function of the chromophoric system . This modified starch is then subjected to photoresponsive studies such as light absorption, light stabilization, and fluorescence emission .
  • Methods of Application or Experimental Procedures : The chromophoric system is synthesized and incorporated into starch through esterification of the hydroxyl group by the free carboxyl function of the chromophoric system by DCC coupling . The products are characterized by UV-visible, fluorescence, FT-IR, and NMR spectroscopic methods .
  • Results or Outcomes : The results show that modification enhances the light absorption and light fastening properties of the chromophoric system. Thermal stability of the polymeric system greatly enhances on attaching the chromophoric system . In view of these results, the newly developed system is proposed as a nature-friendly, green, and photoactive product which could find application in dyes, inks, paints, and so forth .

Safety And Hazards

The safety and hazards of this compound are not well-documented. It is advised that it should be used only for R&D purposes and not for medicinal or household use .

properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYORTKHHBDTZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283558
Record name 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

CAS RN

6322-60-7
Record name 6322-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Horishny, A Geronikaki, V Kartsev, V Matiychuk… - Molecules, 2022 - mdpi.com
Background: Infectious diseases represent a significant global strain on public health security and impact on socio-economic stability all over the world. The increasing resistance to the …
Number of citations: 8 www.mdpi.com

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